molecular formula C12H8N2O2S B8774456 2-(3-Hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

2-(3-Hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B8774456
M. Wt: 244.27 g/mol
InChI Key: RCEICPFEYFCDDQ-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H8N2O2S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H8N2O2S/c15-8-3-1-2-7(6-8)11-13-9-4-5-17-10(9)12(16)14-11/h1-6,15H,(H,13,14,16)

InChI Key

RCEICPFEYFCDDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C(=O)N2)SC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one (30.31 g, 0.12 mol) in acetic acid (170 mL) was added 48% aqueous hydrogen bromide (170 mL) and the mixture heated under reflux for 48 hours. The mixture was then cooled in ice-water and diluted with water (200 mL). The grey solid was collected by filtration, washed with water and dried to give compound 3 (28.58 g, 100%).
Quantity
30.31 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, 25, (12.59 g, 48.7 mmol) in acetic acid (75 mL) and hydrobromic acid (75 mL of a 48% aqueous solution) was heated at reflux temperature for 3 days. The cooled reaction mixture was poured onto ice (500 ml) and stirred until all the ice had melted. The resulting precipitate was collected by filtration and dried in vacuo to give 2-(3-hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, 26, as a grey solid (10.95 g, 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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